![molecular formula C12H8ClN5O6S B14456190 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate CAS No. 72845-90-0](/img/structure/B14456190.png)
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate is a diazonium salt that is commonly used in various chemical reactions, particularly in the synthesis of azo dyes. This compound is known for its vibrant color and its ability to form stable azo compounds through coupling reactions with aromatic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate typically involves the diazotization of 2-chloro-4-nitroaniline. The process begins with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then coupled with 4-nitrophenol in the presence of a base to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate undergoes various types of chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyanides through Sandmeyer reactions.
Common Reagents and Conditions
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: Involve the use of copper(I) salts (e.g., copper(I) chloride, copper(I) bromide) and other reagents like hypophosphorous acid.
Major Products Formed
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
Substituted Aromatic Compounds: Formed through substitution reactions where the diazonium group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and as a reagent in various organic reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate involves the formation of reactive intermediates that can undergo coupling or substitution reactions. The diazonium group is highly reactive and can form stable azo compounds through electrophilic aromatic substitution. The molecular targets and pathways involved in these reactions include the aromatic rings of phenols and amines, which act as nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the diazonium group.
4-Nitrophenylazobenzene: Similar azo compound but without the chloro substituent.
Uniqueness
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate is unique due to its combination of chloro, nitro, and diazonium groups, which confer specific reactivity and stability. This makes it particularly useful in the synthesis of complex azo compounds and in various industrial applications .
Propiedades
Número CAS |
72845-90-0 |
|---|---|
Fórmula molecular |
C12H8ClN5O6S |
Peso molecular |
385.74 g/mol |
Nombre IUPAC |
2-chloro-4-[(4-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(3-6-12(11)15-14)17-16-8-1-4-10(5-2-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
LEAZYQHEKMLEMJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[N+]#N)Cl)[N+](=O)[O-].OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


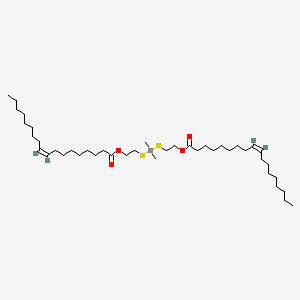

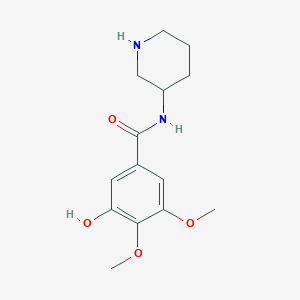
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
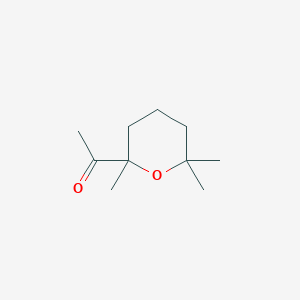
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
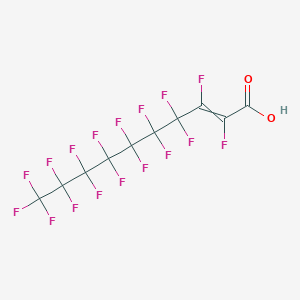

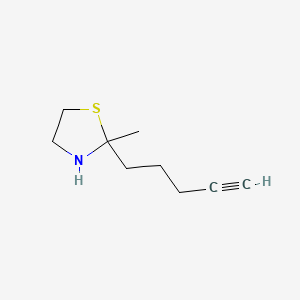
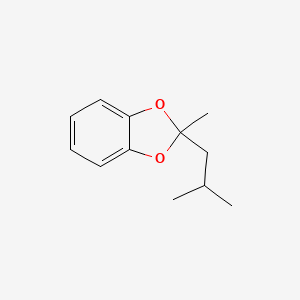
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
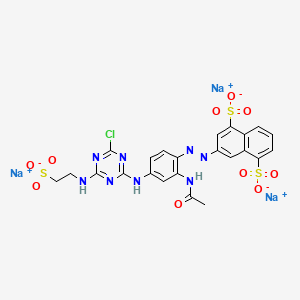
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)
